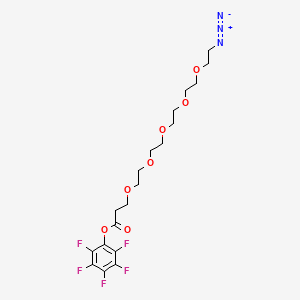

Azido-PEG5-PFP ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F5N3O7/c20-14-15(21)17(23)19(18(24)16(14)22)34-13(28)1-3-29-5-7-31-9-11-33-12-10-32-8-6-30-4-2-26-27-25/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIHRPBWCEUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F5N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-PFP Ester: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-PFP ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the fields of bioconjugation, drug delivery, and nanotechnology. This guide provides a comprehensive overview of its chemical properties, advantages, and applications. Detailed experimental protocols for its use in modifying biomolecules are presented, along with a comparative analysis of its reactivity. Furthermore, this document illustrates key experimental workflows using logical diagrams to facilitate a deeper understanding of its utility in modern chemical biology and pharmaceutical sciences.

Introduction

This compound is a chemical compound featuring three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer with five ethylene (B1197577) glycol units, and a pentafluorophenyl (PFP) ester.[1] This unique combination of functional groups makes it a highly versatile reagent for covalently linking molecules. The azide group serves as a handle for "click chemistry," a set of biocompatible and highly efficient reactions, while the PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines.[][3] The PEG5 spacer enhances the solubility and flexibility of the linker and the resulting conjugate, which can reduce steric hindrance and improve the pharmacokinetic properties of biotherapeutics.[1][]

The PFP ester offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily due to its increased stability towards hydrolysis and higher reactivity towards aminolysis.[4] This enhanced stability allows for more efficient and reproducible conjugation reactions, particularly in the aqueous environments typically used for modifying sensitive biomolecules.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for calculating molar excesses and preparing stock solutions for conjugation reactions.

| Property | Value | Reference(s) |

| Chemical Formula | C19H24F5N3O7 | [5] |

| Molecular Weight | 501.4 g/mol | [5][6] |

| Purity | ≥95% or 98% | [6][7] |

| CAS Number | 1818294-48-2 | [5] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Solubility | Soluble in DMSO, DMF. The PEG spacer enhances water solubility. | [8][9] |

| Storage Conditions | Store at -20°C, protected from moisture. | [7] |

Reactivity and Advantages of the PFP Ester

The choice of an active ester is critical for successful amine modification. PFP esters have demonstrated superior performance compared to NHS esters in several key aspects.

Enhanced Stability to Hydrolysis

Faster Reaction Kinetics with Amines

Kinetic studies have shown that PFP esters react more rapidly with amines (aminolysis) than NHS esters. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, accelerating the formation of the stable amide bond.[4] A comparative study of active ester polymer brush platforms found the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[4]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Protocol for Protein Conjugation

This protocol describes the general steps for labeling a protein, such as an antibody (e.g., IgG), with this compound.[12][13]

Materials:

-

Protein (e.g., IgG)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Desalting columns or dialysis equipment for purification

-

Quenching buffer (optional, e.g., Tris buffer, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or dialysis to remove any buffers containing primary amines (e.g., Tris or glycine).[12]

-

This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[4] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[12][13]

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A molar ratio of PFP ester to available amines of 2:1 to 10:1 is a good starting point for optimization.[4]

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. For some reactions, incubation at 37°C for 30 minutes can also be effective.[4][12][13]

-

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to react with any excess PFP ester.[4]

-

Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12][13]

-

Characterization: Analyze the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.[]

Two-Step Protocol for Bioconjugation: Amine Reaction Followed by Click Chemistry

This protocol outlines the process of first labeling a biomolecule with an azide group using this compound, followed by a click chemistry reaction to attach a second molecule of interest.

Step 1: Introduction of the Azide Handle (as described in Protocol 4.1)

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-labeled biomolecule from Step 1

-

Alkyne-containing molecule of interest (e.g., a fluorescent dye, drug molecule)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-labeled biomolecule, the alkyne-containing molecule (typically in a slight molar excess), and the copper ligand in the reaction buffer.

-

Prepare the catalyst solution: In a separate tube, prepare a fresh solution of copper(II) sulfate and sodium ascorbate.

-

Initiate the reaction: Add the catalyst solution to the reaction mixture containing the biomolecule and alkyne.

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or FPLC.

-

Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.

Experimental Workflows and Signaling Pathways

Visualizing the logical flow of experimental procedures can greatly aid in their execution. The following diagrams, created using the DOT language, illustrate common workflows involving this compound.

References

- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Azido-PEG5-acid, 1425973-16-5 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 7. This compound, 1818294-48-2 | BroadPharm [broadpharm.com]

- 8. medkoo.com [medkoo.com]

- 9. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Azido-PEG5-PFP Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG5-PFP (pentafluorophenyl) ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application, supplemented with visual workflows to facilitate understanding and experimental design.

Core Concepts: Structure and Functionality

Azido-PEG5-PFP ester is a versatile chemical tool designed for the covalent modification of biomolecules and surfaces.[1] Its structure consists of three key components:

-

An Azide (B81097) Group (-N3): This functional group is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[2] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with alkyne- or cyclooctyne-modified molecules.[3]

-

A Pentafluorophenyl (PFP) Ester: This activated ester is highly reactive towards primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3] PFP esters are notably less susceptible to hydrolysis in aqueous media compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reliable conjugation reactions.[4]

-

A Polyethylene (B3416737) Glycol (PEG) Spacer (PEG5): The five-unit polyethylene glycol linker enhances the solubility and flexibility of the molecule. This hydrophilic spacer can reduce steric hindrance during conjugation and impart favorable physicochemical properties to the resulting conjugate, such as increased stability and reduced immunogenicity.

The chemical structure of this compound is as follows:

Chemical Formula: C₁₉H₂₄F₅N₃O₇

Molecular Weight: 501.4 g/mol

Physicochemical and Reactive Properties

The unique combination of an azide, a PFP ester, and a PEG spacer endows this compound with a set of properties that are highly desirable for bioconjugation applications. A summary of these properties is presented in the table below.

| Property | Description |

| Molecular Weight | 501.4 g/mol |

| Appearance | Typically a white to off-white solid or oil. |

| Solubility | Soluble in common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The PEG spacer enhances water solubility of the final conjugate. |

| PFP Ester Reactivity | Reacts with primary and secondary amines at a pH range of 7.2-8.5 to form stable amide bonds. PFP esters are more resistant to hydrolysis than NHS esters, offering a wider window for conjugation reactions. |

| Azide Reactivity | Participates in click chemistry reactions (CuAAC and SPAAC) with alkyne- or cyclooctyne-containing molecules to form a stable triazole linkage. These reactions are bioorthogonal and can be performed under mild, aqueous conditions. |

| Stability | The compound is moisture-sensitive and should be stored at -20°C with a desiccant. PFP esters, while more stable than NHS esters, will still hydrolyze in aqueous solutions, particularly at higher pH. |

Experimental Protocols

The dual reactivity of this compound allows for a two-step conjugation strategy. First, the PFP ester is reacted with an amine-containing molecule. Subsequently, the azide group is available for a click chemistry reaction.

General Protocol for Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound via its amine-reactive PFP ester group.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.

-

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the linker over the protein is a common starting point for optimization.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction times may need to be optimized depending on the protein and desired degree of labeling.

-

-

Quenching the Reaction (Optional): To stop the reaction, add the Quenching Reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

-

Characterization: Determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The azide-labeled protein is now ready for subsequent click chemistry reactions.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein prepared in the previous step.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., fluorescent dye, biotin, drug)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium Ascorbate (B8700270) solution (e.g., 500 mM in water, prepare fresh)

-

Copper ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)

-

Purification system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ solution (to a final reaction concentration of 1 mM) and the copper ligand (to a final reaction concentration of 1-5 mM).

-

Initiate Click Reaction: Add the CuSO₄/ligand mixture to the protein solution. Then, add the freshly prepared sodium ascorbate solution (to a final reaction concentration of 5 mM) to initiate the reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

Purification: Purify the conjugated protein from excess reagents using a desalting column or dialysis.

-

Characterization: Characterize the final conjugate using appropriate methods, such as SDS-PAGE, UV-Vis spectroscopy (if the alkyne molecule has a chromophore), and mass spectrometry.

Visualizing Workflows with Graphviz

To further clarify the experimental processes, the following diagrams were generated using the DOT language.

Caption: A two-step bioconjugation workflow using this compound.

Caption: A logical diagram comparing the stability of PFP and NHS esters.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug to target cells. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.

-

Protein and Peptide Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to proteins and peptides for use in various assays, such as immunoassays, fluorescence microscopy, and flow cytometry.

-

Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and enable the attachment of targeting ligands.

-

Development of PROTACs: In the field of targeted protein degradation, this linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

References

An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG5-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-PFP ester is a heterobifunctional chemical linker that has emerged as a powerful tool in bioconjugation, drug delivery, and nanotechnology.[1] This guide provides a comprehensive overview of its core mechanism of action, detailing the distinct roles of its three key components: the amine-reactive pentafluorophenyl (PFP) ester, the bioorthogonal azide (B81097) moiety, and the hydrophilic polyethylene (B3416737) glycol (PEG5) spacer. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its effective application in research and development.

Core Components and Overall Structure

This compound is a molecule designed for the precise and efficient linkage of different molecular entities.[1] Its structure consists of three key functional domains:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group for covalent attachment to biomolecules.

-

Polyethylene Glycol (PEG5) Linker: A five-unit PEG spacer that enhances solubility, reduces steric hindrance, and improves biocompatibility.

-

Azide Group (-N₃): A bioorthogonal handle for subsequent "click chemistry" or Staudinger ligation reactions.

This trifunctional architecture allows for a two-step sequential conjugation strategy, providing a high degree of control over the assembly of complex biomolecular conjugates.

Mechanism of Action: A Tale of Two Reactions

The utility of this compound lies in its ability to participate in two distinct and highly selective chemical reactions.

Amine Acylation via the PFP Ester

The initial step in a typical bioconjugation workflow involving this compound is the reaction of the PFP ester with primary or secondary amines.[2] This reaction forms a stable amide bond, covalently attaching the linker to a biomolecule of interest, such as a protein, antibody, or amine-modified oligonucleotide.[3]

The PFP ester is a highly reactive acylating agent due to the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[4] The mechanism proceeds via a nucleophilic acyl substitution, as depicted below.

A significant advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous media.[5][6] This enhanced stability leads to more efficient conjugation reactions, particularly when working with low concentrations of valuable biomolecules.[4][7]

Bioorthogonal Ligation of the Azide Group

Once the Azido-PEG5 linker is attached to the target biomolecule, the terminal azide group becomes available for a second, highly specific reaction. The azide group is considered bioorthogonal because it is virtually absent in biological systems and does not react with native functional groups.[8] This allows for the precise attachment of a second molecule containing a complementary reactive partner, even in complex biological environments.

Two primary bioorthogonal reactions are employed with the azide group:

-

Click Chemistry: This refers to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[8] These reactions form a stable triazole linkage.[9] CuAAC is known for its fast reaction kinetics, while SPAAC avoids the need for a potentially cytotoxic copper catalyst, making it suitable for live-cell applications.[10]

-

Staudinger Ligation: This reaction occurs between the azide and a phosphine-based reagent, forming a stable amide bond.[11] While generally slower than click chemistry, it offers an alternative conjugation strategy.

The choice between these reactions depends on the specific application, considering factors such as the presence of copper, reaction kinetics, and the nature of the molecules to be conjugated.

The Role of the PEG5 Linker

The polyethylene glycol (PEG) spacer is not merely a passive connector; it imparts several beneficial properties to the overall conjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the linker and any attached hydrophobic molecules.[1]

-

Reduced Steric Hindrance: The flexible PEG5 chain provides spatial separation between the conjugated molecules, minimizing steric clashes that could impair their function.[1]

-

Improved Biocompatibility: PEGylation is a well-established method for reducing the immunogenicity and improving the pharmacokinetic profile of therapeutic molecules.

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for experimental design. The following tables summarize relevant quantitative data.

| Parameter | PFP Ester | NHS Ester | Reference |

| Susceptibility to Hydrolysis | Less susceptible | More susceptible | [5][7] |

| Optimal pH for Conjugation | 7.2 - 8.5 | 7.0 - 8.0 | [12][13] |

| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ (for poly(pentafluorophenyl acrylate)) | 3.49 x 10⁻³ s⁻¹ (for poly(N-hydroxysuccinimide-4-vinyl benzoate)) | [4] |

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Reference |

| CuAAC | Terminal Alkynes | ~10³ - 10⁵ | Requires copper catalyst. | [14] |

| SPAAC | Cyclooctynes (e.g., DBCO, BCN) | ~10⁻¹ - 10¹ | Copper-free. | [15] |

| Staudinger Ligation | Phosphines | ~10⁻³ - 10⁻² | Slower kinetics. | [16] |

Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step bioconjugation. Optimization may be required for specific applications.

Protocol for Amine Conjugation

This protocol details the attachment of the this compound to a protein via its primary amines.

Materials:

-

This compound

-

Protein of interest

-

Reaction Buffer: 50–100 mM PBS, borate, or bicarbonate buffer, pH 7.2–8.5.[12] Avoid buffers containing primary amines (e.g., Tris).[2]

-

Organic Solvent: Anhydrous DMSO or DMF.[2]

-

Quenching Reagent (optional): Tris buffer, pH 8.0-8.5.[12]

-

Desalting column or dialysis equipment.[17]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[17]

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-100 mM.[12] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[2]

-

Initiate the Conjugation Reaction: Add the PFP ester solution to the protein solution with gentle stirring. A molar ratio of PFP ester to protein of 2:1 to 10:1 is a good starting point, but may require optimization.[12]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[12]

-

Quenching (Optional): To quench any unreacted PFP ester, add Tris buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[12]

-

Purification: Remove excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis.[17]

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule to the azide-functionalized protein from the previous step.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (prepare fresh)

-

THPTA or other copper-chelating ligand

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Stock Solutions:

-

Alkyne-probe: 10 mM in DMSO or water.

-

CuSO₄: 50 mM in water.

-

Sodium Ascorbate: 500 mM in water (prepare fresh).

-

THPTA: 100 mM in water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-probe (typically a 2-5 fold molar excess over the protein), and THPTA (final concentration of 1 mM).[18]

-

Initiate the Reaction: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).[18] Add this mixture to the protein solution to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[18]

-

Purification: Remove excess reagents and the copper catalyst using a desalting column or dialysis.

Conclusion

This compound is a versatile and highly efficient heterobifunctional linker that enables precise control over the creation of complex bioconjugates. Its superior stability and reactivity compared to traditional crosslinkers, combined with the bioorthogonality of the azide group, make it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological studies. By understanding the distinct mechanisms of its reactive moieties and following optimized protocols, scientists can effectively leverage the capabilities of this powerful molecule to advance their research goals.

References

- 1. This compound, CAS 1818294-48-2 | AxisPharm [axispharm.com]

- 2. broadpharm.com [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Azide | BroadPharm [broadpharm.com]

- 9. This compound, 1818294-48-2 | BroadPharm [broadpharm.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 12. precisepeg.com [precisepeg.com]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Azido-PEG5-azide | BroadPharm [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Azido-PEG5-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Azido-PEG5-PFP ester, a heterobifunctional linker critical in bioconjugation and drug delivery. This document details the chemical characteristics, a step-by-step synthesis protocol, and its utility in advanced scientific research.

Introduction to this compound

Azido-PEG5-PFP (pentafluorophenyl) ester is a versatile crosslinking reagent featuring a terminal azide (B81097) group and an amine-reactive PFP ester.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, enhances the molecule's solubility in aqueous solutions and provides flexibility, which can reduce steric hindrance during conjugation reactions.[1]

The azide moiety allows for specific covalent bond formation with alkyne-containing molecules through "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The PFP ester is a highly reactive group that readily couples with primary and secondary amines to form stable amide bonds. Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.

These dual functionalities make this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the surface modification of nanoparticles.

Chemical and Physical Properties

A summary of the key quantitative data for this compound and its precursor, Azido-PEG5-acid, is presented below for easy comparison.

| Property | This compound | Azido-PEG5-acid |

| CAS Number | 1818294-48-2 | 1425973-16-5 |

| Molecular Formula | C19H24F5N3O7 | C13H25N3O7 |

| Molecular Weight | 501.4 g/mol | 335.36 g/mol |

| Purity | ≥95% | ≥98% |

| Appearance | White to off-white solid or oil | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO, DMF, DCM | Water soluble |

| Storage | -20°C with desiccant | -20°C |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, Azido-PEG5-acid. The second stage is the activation of the carboxylic acid to form the final PFP ester product.

Stage 1: Synthesis of Azido-PEG5-acid

A common route to synthesize Azido-PEG-acid is from the corresponding PEG-diol. This involves a two-step process of tosylation followed by azidation.

3.1.1. Step 1: Tosylation of Pentaethylene Glycol

This step involves the selective tosylation of one of the terminal hydroxyl groups of pentaethylene glycol.

-

Materials:

-

Pentaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve pentaethylene glycol in a minimal amount of pyridine and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in DCM to the cooled solution with constant stirring.

-

Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain mono-tosylated pentaethylene glycol.

-

3.1.2. Step 2: Azidation of Mono-tosylated Pentaethylene Glycol

The tosyl group is a good leaving group and can be readily displaced by an azide ion.

-

Materials:

-

Mono-tosylated pentaethylene glycol

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the mono-tosylated pentaethylene glycol in DMF.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Azido-PEG5-alcohol.

-

3.1.3. Step 3: Oxidation to Azido-PEG5-acid

The terminal alcohol is then oxidized to a carboxylic acid.

-

Materials:

-

Azido-PEG5-alcohol

-

Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent

-

-

Procedure:

-

Dissolve the Azido-PEG5-alcohol in acetone and cool to 0°C.

-

Slowly add Jones reagent dropwise to the solution until the orange color persists.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction with isopropanol.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in water, and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain Azido-PEG5-acid.

-

Stage 2: Synthesis of this compound

This stage involves the activation of the carboxylic acid group of Azido-PEG5-acid with pentafluorophenol (B44920). A common method utilizes a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

-

Materials:

-

Azido-PEG5-acid

-

Pentafluorophenol (PFP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

-

Procedure:

-

Dissolve Azido-PEG5-acid and pentafluorophenol in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the azide, PEG, and PFP moieties and the overall structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹) and the ester carbonyl stretch (around 1780 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Applications and Experimental Workflows

This compound is a powerful tool for creating well-defined bioconjugates. Below are diagrams illustrating its use in common experimental workflows.

Synthesis Pathway of this compound

Caption: Synthetic route to this compound.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for ADC synthesis using this compound.

Conclusion

This compound is a highly valuable heterobifunctional linker for researchers in drug development and biotechnology. Its unique combination of an amine-reactive PFP ester and a bioorthogonal azide group, coupled with the beneficial properties of the PEG spacer, allows for the efficient and specific construction of complex bioconjugates. The detailed synthetic protocol and experimental workflows provided in this guide offer a solid foundation for the successful application of this versatile reagent in cutting-edge research.

References

An In-depth Technical Guide to Azido-PEG5-PFP Ester: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-PFP ester is a heterobifunctional crosslinker integral to advanced bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal azide (B81097) group for "click" chemistry, a pentafluorophenyl (PFP) ester for efficient amine ligation, and a hydrophilic five-unit polyethylene (B3416737) glycol (PEG) spacer, offers remarkable versatility. This guide provides a comprehensive overview of the solubility and stability of this compound, presenting available data, detailed experimental protocols for characterization, and workflows for its application in bioconjugation and nanotechnology.

Introduction

The strategic design of bioconjugates, such as antibody-drug conjugates (ADCs), and functionalized nanoparticles hinges on the properties of the linking molecules. This compound has emerged as a valuable tool due to its dual-reactive nature. The azide group allows for highly specific and bioorthogonal ligation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry"[1]. Concurrently, the PFP ester provides a highly reactive handle for covalent modification of primary and secondary amines, for instance, on the surface of proteins and peptides[1][2]. The inclusion of a PEG5 spacer enhances aqueous solubility, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate[1][2]. A thorough understanding of the solubility and stability of this linker is paramount for optimizing reaction conditions, ensuring reproducibility, and guaranteeing the integrity of the final bioconjugate.

Physicochemical Properties

This compound is a molecule designed for a balance of reactivity and practicality in aqueous and organic media.

Solubility

The solubility of this compound is a crucial parameter for its effective use in bioconjugation protocols, which often involve both organic and aqueous solvent systems. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural components provide strong indications of its solubility profile. The PEG5 chain significantly contributes to its hydrophilicity, suggesting at least moderate solubility in aqueous buffers. However, the pentafluorophenyl ester moiety is hydrophobic, which necessitates the use of organic co-solvents for initial dissolution.

Product literature for Azido-PEG-PFP ester variants consistently lists common polar aprotic solvents as suitable for creating stock solutions.

Table 1: Qualitative Solubility of Azido-PEG-PFP Esters

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Aqueous Buffers (e.g., PBS) | Moderately Soluble (enhanced by PEG chain) |

Note: It is standard practice to dissolve this compound in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to an aqueous reaction mixture to avoid precipitation and facilitate the reaction.

Stability

The stability of this compound is primarily dictated by the hydrolytic susceptibility of the PFP ester and the chemical robustness of the azide group.

PFP Ester Stability:

Pentafluorophenyl esters are classified as active esters, designed for high reactivity with nucleophiles like primary amines. A competing reaction in aqueous environments is hydrolysis, which cleaves the ester bond to yield the corresponding carboxylic acid and pentafluorophenol, rendering the linker inactive for amine conjugation. A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced resistance to hydrolysis. This increased stability provides a wider window for conjugation reactions, improves yields, and allows for reactions to be performed at a slightly more alkaline pH where amine nucleophilicity is greater.

Table 2: Comparative Hydrolytic Half-life of NHS Ester in Aqueous Buffer (for reference)

| pH | Half-life (t½) | Reference |

| 7.0 | Hours | |

| 8.0 | ~210 minutes | |

| 8.5 | ~180 minutes | |

| 9.0 | ~125 minutes |

Note: PFP esters are significantly more stable than NHS esters under these conditions, exhibiting a markedly lower rate of spontaneous hydrolysis.

Azide Stability:

The azide functional group is remarkably stable under a wide range of conditions typically employed in bioconjugation, including aqueous buffers and various pH levels. It is unreactive towards the vast majority of functional groups found in biological systems, which is the foundation of its utility in bioorthogonal "click" chemistry. However, it is advisable to avoid the presence of strong reducing agents, which can reduce the azide.

Storage Recommendations:

To ensure maximum reactivity, this compound should be stored at -20°C and protected from moisture. It is recommended to handle the reagent in a dry environment and to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Stock solutions in anhydrous organic solvents should be prepared fresh and used promptly, as gradual hydrolysis can occur even in the presence of trace amounts of water.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Thermostatic shaker

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent (e.g., DMSO).

-

Generation of a Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Equilibration: Place the tubes in a thermostatic shaker at a controlled temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid is transferred. Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted supernatant into the HPLC system and determine the concentration of the dissolved this compound by comparing its peak area to the calibration curve.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed in mg/mL or mM.

Protocol for Assessing Hydrolytic Stability by HPLC

This protocol describes a method to monitor the hydrolysis of the PFP ester of this compound in an aqueous buffer over time.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of interest at various pH values (e.g., PBS at pH 7.4 and sodium bicarbonate at pH 8.5)

-

HPLC system with a UV detector and a C18 column

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

-

Thermostated autosampler or water bath

Methodology:

-

Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.

-

Initiate Hydrolysis: Dilute the stock solution into the pre-warmed aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

Time-Course Analysis: Immediately inject an aliquot of the reaction mixture (t=0) into the HPLC system.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).

-

Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture and immediately inject them into the HPLC.

-

Data Analysis: Monitor the decrease in the peak area of the intact this compound and the corresponding increase in the peak area of the hydrolyzed carboxylic acid product.

-

Calculation of Half-Life: Plot the natural logarithm of the peak area (or concentration) of the intact ester against time. The slope of the resulting linear fit will be equal to the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Application Workflows

The dual functionality of this compound lends itself to a variety of multi-step bioconjugation strategies.

Workflow for Antibody-Drug Conjugate (ADC) Development

This workflow illustrates the use of this compound to link a cytotoxic drug to an antibody.

Workflow for Surface Modification of Nanoparticles

This workflow demonstrates the functionalization of a nanoparticle surface for targeted delivery.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that offers significant advantages for researchers in drug development and materials science. Its key features—enhanced hydrolytic stability compared to NHS esters and the bioorthogonality of the azide group—enable the construction of complex, well-defined bioconjugates with improved yields and reproducibility. The hydrophilic PEG5 spacer further enhances its utility by improving the solubility and pharmacokinetic properties of the resulting conjugates. While specific quantitative data on its solubility and stability are not widely published, the provided experimental protocols offer a robust framework for researchers to characterize these critical parameters within their own experimental settings. The application workflows illustrate the logical and efficient use of this reagent in the development of next-generation therapeutics and functionalized nanomaterials.

References

An In-depth Technical Guide to the Azido-PEG5-PFP Ester Linker

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery systems, and advanced material science applications. The Azido-PEG5-PFP ester is a versatile heterobifunctional linker that offers a powerful combination of amine reactivity and the ability to participate in "click chemistry." This guide provides a comprehensive overview of its core features, quantitative properties, and detailed experimental protocols for its application.

Core Features of this compound

The this compound is a polyethylene (B3416737) glycol (PEG) based linker engineered with two distinct reactive termini: an azide (B81097) (-N₃) group and a pentafluorophenyl (PFP) ester.[1][2][3][4] This dual functionality allows for a two-step sequential or orthogonal conjugation strategy.[1]

-

Azide Group: This moiety is primed for highly selective and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high yield, biocompatibility, and formation of a stable triazole linkage. The azide group is generally stable under most reaction conditions, making it a reliable functional group for bioconjugation.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive group that readily couples with primary and secondary amines to form stable amide bonds. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased stability towards hydrolysis in aqueous environments. This leads to more efficient and reproducible conjugation reactions, particularly with valuable biomolecules. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines.

-

PEG5 Spacer: The linker incorporates a five-unit polyethylene glycol (PEG) spacer. This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers. The flexibility of the PEG chain also helps to reduce steric hindrance, providing better access to the reactive groups and potentially improving the biological activity of the conjugated molecule.

Quantitative Data

The following table summarizes the key quantitative properties of the this compound.

| Property | Value | Reference |

| Molecular Weight | 501.40 g/mol | |

| CAS Number | 1818294-48-2 | |

| Formula | C₁₉H₂₄F₅N₃O₇ | |

| Purity | ≥95% |

Experimental Protocols

Protocol 1: General Procedure for Amine Conjugation using PFP Ester

This protocol outlines the general steps for conjugating the this compound to a protein or other amine-containing biomolecule.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, antibody)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

-

Quenching buffer (e.g., Tris buffer) (optional)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the PFP ester.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of an anhydrous organic solvent like DMSO or DMF. Do not prepare stock solutions for storage as the PFP ester is susceptible to hydrolysis.

-

Reaction: Add the desired molar excess of the dissolved PFP ester solution to the biomolecule solution. The reaction can be incubated for 30 minutes at 37°C or for 2 hours at room temperature. Optimal reaction conditions, including pH (typically 7-9), temperature (4-37°C), and incubation time, may need to be optimized for each specific application.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to react with any excess PFP ester.

-

Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.

-

Storage: Store the resulting conjugate under conditions appropriate for the biomolecule.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the azide-functionalized molecule with an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (prepared using Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Aqueous buffer or a mixture of water and an organic solvent

Procedure:

-

Prepare Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable buffer or solvent system.

-

Prepare Catalyst Solution: Prepare a premixed solution of CuSO₄ and the stabilizing ligand. The ligand helps to maintain copper in the active Cu(I) state and protects biomolecules from oxidative damage.

-

Initiate the Reaction: In a reaction vessel, combine the azide and alkyne solutions. Add the premixed catalyst solution.

-

Add Reducing Agent: Initiate the click reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.

-

Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques (e.g., size-exclusion or affinity chromatography) to remove the copper catalyst and other reagents.

Visualizations

Caption: Reaction of this compound with an amine-containing biomolecule.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

The PEG5 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the pentaethylene glycol (PEG5) spacer in bioconjugation. The PEG5 spacer, a discrete and defined chain of five ethylene (B1197577) glycol units, has become an integral component in the design of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique physicochemical properties offer significant advantages in modulating the solubility, stability, pharmacokinetics, and overall efficacy of bioconjugates. This guide provides a comprehensive overview of the core principles of PEG5 spacers, detailed experimental protocols, and quantitative data to inform the rational design of next-generation bioconjugates.

Core Properties and Advantages of the PEG5 Spacer

The incorporation of a PEG5 spacer into bioconjugate design imparts a range of beneficial properties that address common challenges in drug development. These advantages stem from the inherent characteristics of the polyethylene (B3416737) glycol chain.

Key Properties:

-

Hydrophilicity: The repeating ethylene glycol units are highly hydrophilic, which helps to counteract the hydrophobicity of many small molecule drugs and linkers.

-

Biocompatibility: PEG is well-established as a non-toxic and low-immunogenicity polymer, minimizing the risk of adverse immune responses against the linker itself.[1]

-

Defined Length and Flexibility: A discrete PEG5 linker provides precise control over the spatial separation between the conjugated molecules, which is crucial for maintaining the biological activity of proteins and optimizing drug release.[1] The rotational freedom of the PEG chain also minimizes steric hindrance between the conjugated entities.[1]

Advantages in Bioconjugation:

-

Enhanced Solubility and Stability: A primary function of the PEG5 spacer is to improve the aqueous solubility of the bioconjugate, thereby reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[1] This is critical for manufacturing, formulation, and maintaining the stability of the final product.

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can increase the hydrodynamic radius of the bioconjugate. This "stealth" effect can shield the molecule from enzymatic degradation and reduce renal clearance, leading to a longer circulation half-life and increased overall exposure (AUC).[1] Studies have shown that longer PEG chains can lead to improved exposure of ADCs.[1]

-

Optimized Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity of the payload, PEG5 linkers enable the development of ADCs with higher DARs without inducing aggregation, which can lead to a greater therapeutic window.[1]

Quantitative Impact of Short PEG Spacers on Bioconjugate Properties

While specific quantitative data for PEG5 spacers is often embedded within broader studies, the following tables summarize the observed effects of short PEG chains on key bioconjugate parameters. This data provides valuable insights into the expected impact of incorporating a PEG5 spacer.

Table 1: Impact of Short PEG Spacer Length on Pharmacokinetics of an Antibody-Drug Conjugate

| PEG Spacer Length | Clearance Rate (mL/day/kg) | Relative Exposure (AUC) | Tolerability in Mice (at 50 mg/kg) |

| < PEG8 | Rapid | Lower | Not Tolerated |

| >= PEG8 | Slower | Higher | Tolerated |

Data extrapolated from a study on PEGylated glucuronide-MMAE linkers. The study noted that clearance rates increased rapidly for conjugates with PEGs smaller than PEG8, and these were not well-tolerated at high doses.[2]

Table 2: Influence of Mini-PEG Spacer Length on Binding Affinity of a Bombesin (B8815690) Antagonist

| PEG Spacer Length | IC50 (nM) |

| PEG2 | 3.1 ± 0.2 |

| PEG3 | 3.9 ± 0.3 |

| PEG4 | 5.4 ± 0.4 |

| PEG6 | 5.8 ± 0.3 |

This study on a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin suggests that while all short PEG spacers resulted in high affinity, there can be subtle variations in binding with changes in length.[3][4]

Table 3: Effect of PEGylation on the In Vivo Half-Life of a Therapeutic Protein

| Bioconjugate | Distribution Half-Life (h) | Elimination Half-Life (h) | Fold-Increase in Elimination Half-Life |

| Recombinant Human TIMP-1 | 0.22 | 1.1 | - |

| PEG20K-TIMP-1 | 3.4 | 28 | ~25 |

While this study used a larger PEG chain (20kDa), it demonstrates the significant impact PEGylation can have on extending the circulation half-life of a protein.[5] A study with a short PEG8 linker on trastuzumab, however, showed faster clearance from the blood, leading to high-contrast immuno-PET images, indicating that the effect of short PEG linkers on pharmacokinetics can be complex and context-dependent.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and a standard protocol for its use in antibody-drug conjugation.

Protocol 1: Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker

This protocol outlines a general method for synthesizing an alkyne-PEG5-iodo linker, which can be further functionalized for various bioconjugation applications.

Materials:

-

Pentaethylene glycol

-

Sodium hydride (NaH)

-

Propargyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dichloromethane (DCM)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium iodide (NaI)

-

Acetone

-

Silica (B1680970) gel for chromatography

Procedure:

-

Monopropargylation of Pentaethylene Glycol:

-

Dissolve pentaethylene glycol in anhydrous THF.

-

Cool the solution to 0°C and add NaH portion-wise.

-

Stir the mixture for 30 minutes at 0°C.

-

Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Purify the crude product by silica gel chromatography to yield alkyne-PEG5-OH.

-

-

Mesylation of Alkyne-PEG5-OH:

-

Dissolve the alkyne-PEG5-OH and TEA in DCM and cool to 0°C.

-

Add MsCl dropwise and stir for 2 hours at room temperature.

-

Wash the reaction mixture with dilute HCl and brine.

-

Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.

-

-

Iodination of Alkyne-PEG5-OMs:

-

Dissolve the alkyne-PEG5-OMs and NaI in acetone.

-

Reflux the mixture overnight.

-

Concentrate the mixture and redissolve in DCM.

-

Wash with water and brine, then dry over sodium sulfate.

-

Concentrate to yield the final alkyne-PEG5-iodo linker.

-

Protocol 2: Bioconjugation of an Antibody using an NHS-PEG5-Maleimide Linker

This protocol describes the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a heterobifunctional NHS-PEG5-maleimide linker.

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0

-

NHS-PEG5-maleimide linker

-

Thiol-containing payload

-

Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography (SEC) column

-

Quenching buffer (e.g., 1M Tris or glycine)

Procedure:

-

Reaction of Antibody with NHS-PEG5-Maleimide:

-

Prepare a stock solution of the NHS-PEG5-maleimide linker in DMSO or DMF immediately before use.

-

Adjust the pH of the antibody solution to 7.5-8.5 if necessary, ensuring it is free of primary amines (e.g., Tris).

-

Add the linker solution to the antibody solution at a desired molar excess (e.g., 5:1 to 20:1 linker to antibody). The final concentration of organic solvent should be less than 10%.

-

Incubate the reaction for 1-2 hours at room temperature or on ice.

-

Remove excess, unreacted linker by SEC (e.g., a desalting column) or dialysis, exchanging into a buffer at pH 6.5-7.5.

-

-

Conjugation of the Maleimide-Activated Antibody with a Thiol-Containing Payload:

-

Add the thiol-containing payload to the maleimide-activated antibody solution, typically at a slight molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

(Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50mM and incubating for 15 minutes at room temperature.

-

-

Purification and Characterization of the Antibody-Drug Conjugate:

-

Purify the final ADC by SEC to remove unreacted payload and other small molecules.

-

Characterize the purified ADC to determine purity and drug-to-antibody ratio (DAR). This is commonly done using techniques such as:

-

Size-Exclusion Chromatography (SEC-HPLC): To assess the amount of aggregation and fragmentation.

-

Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species.

-

Reversed-Phase HPLC (RP-HPLC): Can also be used for DAR analysis, often coupled with mass spectrometry.

-

Mass Spectrometry (MS): To confirm the identity and mass of the conjugate and determine the average DAR.

-

-

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the complex processes in bioconjugation. The following are Graphviz (DOT language) scripts for key workflows and logical relationships involving PEG5 spacers.

Caption: Workflow for a two-step antibody-drug conjugation using a heterobifunctional NHS-PEG5-maleimide linker.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG5 spacer for targeted drug delivery.

Caption: Logical relationship between the core properties of the PEG5 spacer and its advantages in bioconjugation.

Conclusion

The PEG5 spacer is a versatile and powerful tool in the field of bioconjugation. Its discrete length and favorable physicochemical properties provide a rational approach to overcoming common challenges in the development of complex biotherapeutics. By enhancing solubility, improving stability, and modulating pharmacokinetic profiles, the PEG5 spacer contributes significantly to the optimization of drug candidates. The experimental protocols and quantitative insights provided in this guide serve as a valuable resource for researchers and drug developers seeking to harness the full potential of PEGylation in their bioconjugation strategies. Careful consideration of the linker chemistry and conjugation conditions is paramount for the successful development of safe and effective next-generation therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

The Ascendancy of Pentafluorophenyl Esters in Amine-Reactive Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and synthetic chemistry, the precise and efficient formation of stable amide bonds is a cornerstone of innovation. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for modifying primary and secondary amines. However, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement, offering superior performance in terms of stability, reactivity, and overall reaction efficiency. This technical guide provides an in-depth exploration of the core principles of PFP ester chemistry, offering a comparative analysis with other active esters, detailed experimental protocols, and a look into its applications in drug development and research.

The Chemical Advantage: Why PFP Esters Excel

PFP esters are active esters derived from pentafluorophenol (B44920). Their enhanced performance is attributed to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property makes the carbonyl carbon more electrophilic and the pentafluorophenolate a superior leaving group, leading to distinct advantages over traditional NHS esters.[1]

Mechanism of Action

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[1]

Caption: General reaction of a PFP ester with a primary amine.

Key Advantages Over NHS Esters

The superiority of PFP esters in many applications stems from two primary characteristics:

-

Greater Resistance to Hydrolysis: NHS esters are notoriously susceptible to hydrolysis in aqueous environments, a competing reaction that deactivates the ester and reduces conjugation efficiency.[1] PFP esters, in contrast, exhibit a significantly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions, which is particularly critical when working with valuable biomolecules.[1][2]

-

Faster Reaction Kinetics: The electron-withdrawing fluorine atoms on the phenyl ring make the PFP ester more reactive towards aminolysis (the desired reaction with amines). This allows for faster reaction times and often requires a lower excess of the labeling reagent compared to NHS esters.

Quantitative Performance Comparison

The enhanced stability and reactivity of PFP esters translate to quantifiable improvements in conjugation efficiency and yield. The following tables summarize comparative data between PFP and NHS esters.

| Parameter | PFP Ester | NHS Ester | Reference |

| Relative Hydrolytic Stability | Higher | Lower | |

| Relative Reactivity (Aminolysis) | Higher | Lower | |

| Optimal Reaction pH | 7.2 - 9.0 | 7.0 - 8.5 |

| Study Comparison | PFP Ester Performance | NHS Ester Performance | Reference |

| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | |

| Relative Coupling Speed vs. Nitrophenyl Ester | ~111 times faster | - | |

| Stability in Aqueous Acetonitrile (Half-life) | Significantly longer | Shorter |

Applications in Research and Drug Development

The favorable characteristics of PFP esters have led to their widespread adoption in various fields, particularly in the development of sophisticated biomolecular constructs.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, PFP esters are instrumental in the synthesis of ADCs. They facilitate the attachment of potent cytotoxic drugs to monoclonal antibodies, which then selectively target cancer cells. The efficiency and reliability of PFP ester chemistry are crucial for producing homogeneous and effective ADCs. Recent studies have shown that using PFP esters can lead to preferential labeling on the light chain of antibodies, resulting in conjugates with reduced aggregation and improved brightness for antibody-fluorophore conjugates.

Caption: Workflow for ADC synthesis and mechanism of action.

PEGylation

PFP esters are commonly used for the PEGylation of proteins and nanoparticles. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, can improve their solubility, stability, and pharmacokinetic profiles. The hydrolytic stability of PFP esters is a significant benefit in aqueous PEGylation reactions.

Surface Functionalization and Nanoparticle Modification

The robust nature of PFP ester chemistry makes it ideal for modifying surfaces, such as those of biosensors and nanoparticles. This allows for the covalent attachment of proteins, peptides, or other biomolecules to create functionalized materials for a variety of applications, including diagnostics and targeted drug delivery.

Detailed Experimental Protocols

The following are generalized protocols for the use of PFP esters in amine-reactive chemistry. Optimization is often necessary for specific applications.

General Protocol for Protein Conjugation

Materials:

-

PFP ester-activated molecule

-

Protein or other amine-containing biomolecule

-

Reaction Buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer (50-100 mM, pH 7.2-8.5). Avoid buffers containing primary amines like Tris or glycine.

-

Anhydrous DMSO or DMF

-

Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the biomolecule in the reaction buffer to a final concentration of 0.5-5 mg/mL.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to a concentration of 10-100 mM. PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.

-

Initiate the Conjugation Reaction: Add the PFP ester solution to the biomolecule solution with gentle stirring. The molar ratio of PFP ester to the amine can range from 2:1 to 10:1, and should be optimized for the specific application.

-

Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.

-

Quench the Reaction (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes.

-

Purification: Remove unreacted PFP ester and byproducts by dialysis or size-exclusion chromatography.

Caption: Experimental workflow for protein conjugation using PFP esters.

Protocol for Two-Step Heterobifunctional Crosslinking

This protocol is for crosslinkers containing both a PFP ester and another reactive group, such as a maleimide (B117702) for reaction with sulfhydryls.

Materials:

-

Heterobifunctional crosslinker (e.g., Mal-(PEG)n-PFP Ester)

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Conjugation Buffer: pH 7.2-7.5 (e.g., PBS)

-

Desalting column

Procedure:

-

React with Amine: Dissolve Protein-NH2 in the conjugation buffer. Add a 10- to 50-fold molar excess of the PFP ester-containing crosslinker.

-

Incubate: Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

Remove Excess Crosslinker: Purify the maleimide-activated protein using a desalting column.

-

React with Sulfhydryl: Combine the purified, activated Protein-NH2 with the Protein-SH.

-

Incubate: Incubate for 30 minutes at room temperature or 2 hours at 4°C.

-

Purification: Purify the final conjugate to remove any unreacted components.

Conclusion

Pentafluorophenyl esters represent a significant advancement in amine-reactive chemistry, offering researchers and drug developers a more stable, reactive, and efficient tool for bioconjugation. Their superior resistance to hydrolysis and rapid reaction kinetics lead to higher yields and more reproducible results, making them the preferred choice for a wide range of applications, from the synthesis of antibody-drug conjugates to the functionalization of nanoparticles. As the demand for precisely engineered biomolecules continues to grow, the role of PFP esters in enabling these innovations is set to expand.

References

An In-depth Technical Guide to Azide Functionality for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Azide (B81097) in Molecular Assembly

Click chemistry refers to a class of chemical reactions that are rapid, efficient, high-yielding, and selective, often proceeding under mild, biocompatible conditions.[1][] First described by K. Barry Sharpless in 2001, the concept aims to emulate nature's efficiency in constructing complex molecules by joining smaller, modular units.[3][4] At the heart of the most prominent click reaction—the azide-alkyne cycloaddition—lies the azide functional group (N₃).

The azide group serves as an ideal bioorthogonal handle for several key reasons:

-

Small Size : Its minimal steric footprint minimizes perturbation to the structure and function of biomolecules into which it is incorporated.[5]

-

Stability : Azides are metabolically stable within biological systems and do not react with naturally occurring functional groups.

-

Specific Reactivity : They undergo highly specific and efficient cycloaddition reactions exclusively with alkyne partners, ensuring precise chemical ligation.

This guide provides a comprehensive technical overview of the azide functional group's role in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Principles and Reaction Mechanisms

The foundational reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable 1,2,3-triazole ring. However, this thermal reaction requires high temperatures and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its utility. The development of catalyzed and strain-promoted variants has overcome these limitations, establishing click chemistry as an indispensable tool.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, demonstrating a rate acceleration of up to 10⁷ compared to the uncatalyzed version. It regioselectively yields the 1,4-disubstituted triazole product under mild, often aqueous conditions. The reaction's mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide. The copper(I) catalyst is typically generated by reducing a copper(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)